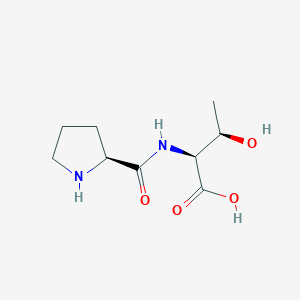
Prolyl-Threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolyl-Threonine is a dipeptide composed of the amino acids proline and threonine. It is a small molecule with significant roles in various biological processes. Proline is unique due to its cyclic structure, which imparts rigidity to proteins, while threonine is known for its hydroxyl group, which can participate in hydrogen bonding and phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prolyl-Threonine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which streamline the SPPS process. The synthesis involves coupling reactions facilitated by reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and deprotection steps using piperidine or TFA (trifluoroacetic acid) .
Chemical Reactions Analysis
Types of Reactions: Prolyl-Threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The carbonyl group of proline can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are employed.
Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
Prolyl-Threonine has diverse applications in scientific research:
Mechanism of Action
Prolyl-Threonine exerts its effects primarily through its involvement in protein structure and function. The cyclic structure of proline induces kinks in peptide chains, affecting protein folding and stability. Threonine, with its hydroxyl group, can participate in hydrogen bonding and phosphorylation, influencing protein interactions and signaling pathways .
Comparison with Similar Compounds
Prolyl-Serine: Similar to Prolyl-Threonine but with serine instead of threonine.
Prolyl-Valine: Contains valine instead of threonine, lacking the hydroxyl group, which affects its hydrogen bonding capabilities.
Uniqueness: this compound is unique due to the presence of both a cyclic structure (proline) and a hydroxyl group (threonine), allowing it to participate in diverse chemical reactions and biological processes. Its ability to undergo phosphorylation makes it particularly important in signaling pathways .
Properties
Molecular Formula |
C9H16N2O4 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
InChI Key |
GVUVRRPYYDHHGK-VQVTYTSYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















